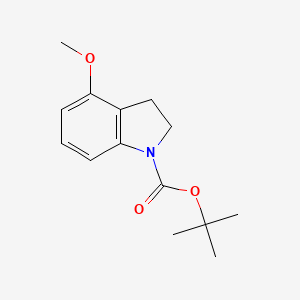![molecular formula C19H23ClFN3O2S2 B2817747 2-(2-((4-Fluorophenyl)thio)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329862-01-2](/img/structure/B2817747.png)
2-(2-((4-Fluorophenyl)thio)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups and structural features that are common in medicinal chemistry. It has a fluorophenyl group, a thioacetamido group, and a tetrahydrothienopyridine core. The presence of these groups suggests that the compound could have interesting biological activities .
Molecular Structure Analysis
The compound has a complex structure with several rings, including a pyridine ring and a tetrahydrothieno ring. The fluorophenyl group is likely to be electron-withdrawing, which could influence the reactivity of the compound .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups and overall structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially improving its ability to cross biological membranes .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Compounds with structures similar to the specified chemical have been synthesized and tested for antimicrobial and antifungal activities. For example, various derivatives of tetrahydrothieno[2,3-c]pyridine have been synthesized, showing significant activity against bacterial or fungal strains, comparable or even superior to standard drugs. This suggests potential applications of the specified compound in developing new antimicrobial and antifungal agents (Sailaja Rani Talupur et al., 2021; M. Gad-Elkareem et al., 2011).
Anticancer Activity
Certain derivatives, particularly those involving thieno[2,3-b]pyridine and furo[2,3-b]pyridine structures, have shown potent antiproliferative activity against various cancer cell lines, including melanoma and breast cancer. This indicates that structurally related compounds, including the compound , may hold promise in cancer research, potentially leading to the development of new anticancer agents (Joyce Hung et al., 2014).
Antimycobacterial Activity
Research on tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives has also revealed promising antimycobacterial activity against Mycobacterium tuberculosis. These studies highlight the therapeutic potential of these compounds in treating tuberculosis and suggest a possible application for the specific compound in antimycobacterial drug development (Ganesh Samala et al., 2014).
Anticonvulsant Activity
Derivatives of tetrahydrothieno[3,2-c]pyridines have been synthesized and evaluated for their anticonvulsant activity, showing significant efficacy against induced seizures in mice. This suggests a potential application in the development of new treatments for seizure disorders or epilepsy (M. Ohkubo et al., 1996).
Insecticidal Activity
Certain fluoro-substituted compounds have demonstrated significant insecticidal activity against various pests, suggesting that related compounds, including the one specified, could be explored as potential insecticides or in pest management strategies (A. G. Hammam et al., 2005).
Eigenschaften
IUPAC Name |
2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S2.ClH/c1-11(2)23-8-7-14-15(9-23)27-19(17(14)18(21)25)22-16(24)10-26-13-5-3-12(20)4-6-13;/h3-6,11H,7-10H2,1-2H3,(H2,21,25)(H,22,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJQCUGHYZLUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-butyl-9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2817664.png)
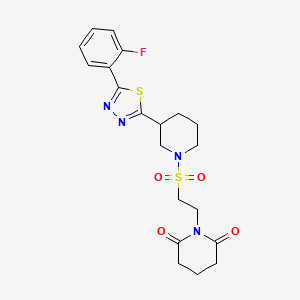
![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2817666.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2817667.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2817668.png)



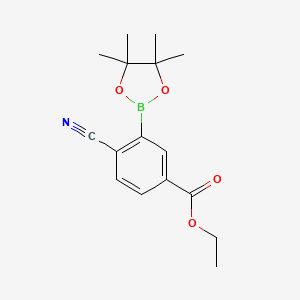
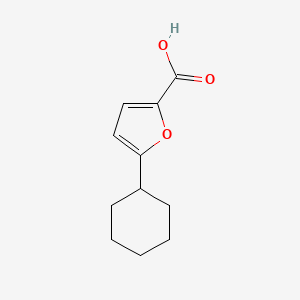
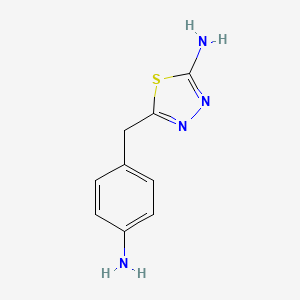
![methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate](/img/structure/B2817675.png)
